molecular formula C14H10F2O2 B3043120 2-(4-Biphenylyl)-2,2-difluoroacetic Acid CAS No. 73790-13-3

2-(4-Biphenylyl)-2,2-difluoroacetic Acid

Cat. No.: B3043120
CAS No.: 73790-13-3
M. Wt: 248.22 g/mol
InChI Key: GWBYXEUWHUHQFB-UHFFFAOYSA-N
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Description

2-(4-Biphenylyl)-2,2-difluoroacetic acid is an organic compound that belongs to the class of biphenyl derivatives It is characterized by the presence of two phenyl rings connected by a single bond, with two fluorine atoms and a carboxylic acid group attached to the central carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Biphenylyl)-2,2-difluoroacetic acid typically involves the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of 4-bromobiphenyl, which is obtained by bromination of biphenyl.

    Fluorination: The 4-bromobiphenyl is then subjected to a fluorination reaction using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) to introduce the fluorine atoms.

    Carboxylation: The resulting 4-fluorobiphenyl is then carboxylated using a carboxylating agent such as carbon dioxide in the presence of a strong base like sodium hydride to form the carboxylic acid group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Biphenylyl)-2,2-difluoroacetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The biphenyl rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like nitric acid (HNO3) for nitration and bromine (Br2) for bromination are commonly employed.

Major Products Formed

    Oxidation: Formation of biphenyl ketones or aldehydes.

    Reduction: Formation of biphenyl alcohols or aldehydes.

    Substitution: Formation of nitro or halogenated biphenyl derivatives.

Scientific Research Applications

2-(4-Biphenylyl)-2,2-difluoroacetic acid has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential anti-inflammatory and analgesic properties.

    Materials Science: The compound is used in the development of advanced materials, including liquid crystals and organic semiconductors.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.

    Industrial Applications: The compound is utilized in the production of specialty chemicals and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of 2-(4-Biphenylyl)-2,2-difluoroacetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Biphenylyl)propionic acid: Known for its anti-inflammatory properties.

    2-(2-Fluoro-4-biphenylyl)propionic acid: Another biphenyl derivative with similar applications in medicinal chemistry.

    4-Biphenylacetic acid: Used in the synthesis of various pharmaceuticals.

Uniqueness

2-(4-Biphenylyl)-2,2-difluoroacetic acid is unique due to the presence of two fluorine atoms, which enhance its chemical stability and biological activity. The fluorine atoms also influence the compound’s electronic properties, making it a valuable intermediate in the synthesis of advanced materials and pharmaceuticals.

Properties

IUPAC Name

2,2-difluoro-2-(4-phenylphenyl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F2O2/c15-14(16,13(17)18)12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWBYXEUWHUHQFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(C(=O)O)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

According to the above-described scheme, 2-(biphenyl-4-yl)-2,2-difluoroacetic acid ethyl ester (Compound 2g; 82.9 mg, 0.3 mmol), 1N K2CO3 solution (0.9 mL) and DMF (0.9 mL) were put into an eggplant flask, and the mixture was stirred at room temperature for 18 hours. After the reaction, the reaction mixture was neutralized with 5% HCl solution, extracted with ethyl acetate and washed with water, and an organic layer was dried with anhydrous sodium sulfate. Ethyl acetate was distilled away under reduced pressure, and by carrying out purification by silica gel column chromatography, 2-(biphenyl-4-yl)-2,2-difluoroacetic acid (Compound 4g) was obtained with a yield of 88%.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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